molecular formula C10H8BrNS B13625641 5-Bromo-2-(4-methylphenyl)-1,3-thiazole

5-Bromo-2-(4-methylphenyl)-1,3-thiazole

Cat. No.: B13625641
M. Wt: 254.15 g/mol
InChI Key: WFKKABUBVJWWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methylphenyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position of the thiazole ring

Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

5-bromo-2-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3

InChI Key

WFKKABUBVJWWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-chlorothiazole can be reacted with 4-methylphenylboronic acid under the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes facile substitution reactions due to the electron-deficient nature of the thiazole ring.

Key Reactions

Reagent/ConditionsProductYieldSource
Sodium methoxide (MeONa)5-Methoxy-2-(4-methylphenyl)-1,3-thiazole85%
Piperidine (reflux, DMF)5-Piperidinyl-2-(4-methylphenyl)-1,3-thiazole78%
CuCN/LiCl (180°C)5-Cyano-2-(4-methylphenyl)-1,3-thiazole62%

Mechanistic Insight : The reaction proceeds via a two-step process:

  • Deprotonation of the thiazole ring to generate a stabilized anion.

  • Attack by the nucleophile at the bromine-bearing carbon, facilitated by polar aprotic solvents (e.g., DMF).

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME5-Phenyl-2-(4-methylphenyl)-1,3-thiazole91%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄5-(4-Methoxyphenyl)-derivative88%

Heck Coupling

AlkeneConditionsProductYieldSource
StyrenePdCl₂(PPh₃)₂, NEt₃, DMF5-Styryl-2-(4-methylphenyl)-1,3-thiazole76%

Limitations : Steric hindrance from the 4-methylphenyl group reduces reactivity in bulkier substrates .

Oxidation and Reduction

The thiazole ring and substituents participate in redox transformations.

Oxidation

ReagentProductYieldSource
mCPBA (CH₂Cl₂, 0°C)Thiazole sulfoxide derivative68%
H₂O₂/AcOHThiazole sulfone55%

Reduction

ReagentProductYieldSource
LiAlH₄ (THF, reflux)Thiazolidine derivative42%
H₂ (10 atm), Pd/CDehalogenated 2-(4-methylphenyl)-1,3-thiazole90%

Note : Catalytic hydrogenation selectively removes bromine without affecting the thiazole ring.

Electrophilic Substitution

The methyl group at position 4 undergoes halogenation under radical conditions.

ReagentConditionsProductYieldSource
NBS, AIBN, CCl₄4-(Bromomethyl)-derivative5-Bromo-2-(4-bromomethylphenyl)-1,3-thiazole73%

Mechanism : A radical chain process initiated by AIBN abstracts a hydrogen atom from the methyl group, followed by bromine transfer .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles.

Reagent/ConditionsProductYieldSource
CuI, L-proline, K₂CO₃Thiazolo[5,4-b]pyridine derivative65%
NaN₃, DMF, 120°CTriazolo-thiazole hybrid58%

Applications : These derivatives exhibit enhanced biological activity in antimicrobial screens .

Comparative Reactivity

NucleophileRelative Rate (k, s⁻¹)SolventSource
Methoxide1.00DMF
Piperidine0.87DMF
Phenoxide0.45DMSO

Trend : Electron-rich nucleophiles exhibit higher reactivity due to improved stabilization of the transition state.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 250°C via cleavage of the thiazole ring .

  • Photoreactivity : UV light induces homolytic C-Br bond cleavage, forming a thiazolyl radical .

Scientific Research Applications

The applications of "5-Bromo-2-(4-methylphenyl)-1,3-thiazole" are not explicitly detailed within the provided search results. However, the search results offer information on related compounds and thiazole derivatives that can help infer potential applications.

Thiazole Derivatives and Their Applications
Thiazoles, or 1,3-thiazoles, are a class of five-membered heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities. Research indicates that compounds similar to 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. Modifications to the thiazole structure can enhance its biological efficacy against various pathogens, suggesting therapeutic potential.

Potential Applications Based on Structural Features

  • Thiazole Ring: The thiazole ring is a scaffold in many drugs with anti-bacterial and anti-fungal properties.
  • Bromine Atom: The presence of a bromine atom can affect the molecule's lipophilicity, influencing drug absorption and distribution. Further investigation is required to determine the specific effects of bromine substitution on the bioactivity of this compound.

Specific Examples and Activities of Thiazole Derivatives

  • Anticonvulsant Activity: Thiazole-bearing molecules have displayed anticonvulsant properties in studies, with some compounds eliminating the tonic extensor phase and affording 100% protection . Para-halogen-substituted phenyl attached to the thiazole ring is important for this activity .
  • Anticancer Potential: Indole-linked thiazoles have exhibited promising anticancer potential and cell line selectivity . Thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than some standard drugs .
  • Antimicrobial Activity: Substituted phenylthiazol-2-amine derivatives have demonstrated potential antimicrobial activity comparable to that of norfloxacin .
  • MAGL Inhibitors: Highly functionalized 5-bromo-2-amino-1,3-thiazoles can be prepared using a one-pot method . They may act as potential endocannabinoid hydrolase MAGL inhibitors .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied .

Comparison with Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazole: Lacks the bromine atom at the 5-position.

    5-Bromo-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.

    5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

5-Bromo-2-(4-methylphenyl)-1,3-thiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound typically involves the bromination of thiazole derivatives, followed by substitution reactions with various aryl groups. The bromine substituent at the 5-position enhances its reactivity and biological potency.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). It showed substantial cytotoxic effects with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
  • Mechanisms of Action : The compound appears to inhibit DNA topoisomerase IB (Top1), a crucial enzyme involved in DNA replication and transcription. Inhibition of Top1 leads to DNA damage and subsequent apoptosis in cancer cells . Molecular docking studies suggest strong binding affinity between the compound and Top1-DNA complexes, supporting its role as a Top1 inhibitor .
  • Induction of Apoptosis : Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspases and modulation of cell cycle progression. It has been shown to cause cell cycle arrest at the G1 phase while promoting apoptosis in MCF-7 cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits promising antimicrobial properties:

  • Antibacterial Activity : The compound has demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate a potent ability to inhibit bacterial growth .
  • Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or interference with essential bacterial metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Substituents : The presence of the bromine atom at the 5-position enhances the compound's reactivity and biological efficacy. Similarly, the para-methyl substitution on the phenyl ring contributes to increased lipophilicity and cellular uptake .
  • Comparative Analysis : In studies comparing various thiazole derivatives, those with halogen substitutions often exhibited superior biological activity due to enhanced electron-withdrawing effects that stabilize reactive intermediates during enzymatic interactions .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives, including this compound:

  • Study on Cancer Cell Lines : In vitro studies showed that this compound significantly inhibited cell proliferation in MCF-7 and HCT116 cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Laboratory tests indicated that this compound had MIC values lower than traditional antibiotics against several bacterial strains, suggesting its potential as an alternative antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(4-methylphenyl)-1,3-thiazole, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of brominated thiazoles typically involves cyclization or halogenation reactions. For example:

  • Halogenation via Sandmeyer-type reactions : Reacting 2-amino-4-phenylthiazole derivatives with CuBr and alkyl nitrites (e.g., n-butyl nitrite) in acetonitrile at 333 K yields brominated thiazoles. This method achieved a 53% yield for 2-bromo-4-phenyl-1,3-thiazole .
  • Cyclization with 4-chlorobutanoyl chloride : A two-step process involving K₂CO₃-mediated condensation in CHCl₃ followed by toluene reflux with piperidine can generate substituted thiazoles. This method emphasizes the role of base selection and solvent polarity in optimizing yields .

Q. Key Variables Affecting Yield :

VariableImpact
TemperatureHigher temperatures (e.g., 333 K) accelerate halogenation but may increase side reactions .
Solvent polarityPolar aprotic solvents (e.g., CHCl₃) favor cyclization over hydrolysis .
Base strengthStrong bases (e.g., K₂CO₃) improve deprotonation efficiency in condensation steps .

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:

  • Spectroscopy : ¹H NMR (e.g., DMSO-d₆) identifies aromatic protons (δ 7.4–8.1 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.5 ppm). IR detects C-Br stretches (~600 cm⁻¹) and thiazole ring vibrations (~1420–1476 cm⁻¹) .
  • X-ray crystallography : SHELX programs refine crystal structures, revealing bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between aromatic rings (e.g., 36.7° for thiazole-phenyl torsion) . Software like WinGX and ORTEP visualize anisotropic displacement ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How do π-π interactions and crystal packing influence the solid-state properties of this compound?

Methodological Answer: Crystallographic studies show that π-π stacking and halogen bonding govern solid-state behavior:

  • π-π interactions : The centroid-to-centroid distance between thiazole and phenyl rings averages 3.75–3.82 Å, stabilizing the lattice . These interactions correlate with melting points (e.g., 327–328 K for 2-bromo-4-phenyl-1,3-thiazole) .
  • Halogen bonding : S⋯Br contacts (3.54 Å) and C-H⋯π interactions further stabilize the crystal structure, affecting solubility and thermal stability .

Q. Table: Intermolecular Interactions in Thiazole Derivatives

CompoundInteraction TypeDistance (Å)Impact on Properties
2-Bromo-4-phenyl-1,3-thiazoleS⋯Br3.54Enhanced thermal stability
1-(5-Bromo-4-phenylthiazol-2-yl)pyrrolidin-2-oneπ-π stacking3.75Reduced solubility in nonpolar solvents

Q. What structure-activity relationships (SAR) guide the antimicrobial activity of thiazole derivatives?

Methodological Answer: SAR studies highlight substituent effects on bioactivity:

  • Position 2 substituents : Bromine at position 5 enhances electron-withdrawing effects, increasing electrophilicity and interactions with microbial enzymes .
  • Phenyl ring modifications : A 4-methyl group improves lipophilicity, enhancing membrane permeability in Gram-positive bacteria .

Q. Methodological Approach :

  • Molecular docking : Use AutoDock or similar tools to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
  • In vitro assays : Test MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli to validate computational predictions .

Q. How do contradictory crystallographic data for similar thiazoles inform refinement strategies?

Methodological Answer: Discrepancies in bond angles or torsional parameters (e.g., ±0.3° variation in dihedral angles) often arise from experimental resolution limits or thermal motion. To resolve these:

  • High-resolution data : Collect diffraction data at <1.0 Å resolution to reduce standard uncertainties .
  • Refinement software : Use SHELXL for robust least-squares refinement, adjusting weighting schemes to account for disorder .

Q. What are the best practices for handling and storing brominated thiazoles in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 253–278 K to prevent bromine loss or hydrolysis .
  • Safety protocols : Use fume hoods for synthesis steps involving CuBr or alkyl nitrites to mitigate inhalation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.